molecular formula C11H11BrN2O3 B14783451 Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate

Cat. No.: B14783451
M. Wt: 299.12 g/mol
InChI Key: JLPRDUARBMPJMP-UHFFFAOYSA-N
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Description

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate is a chiral quinoxaline derivative characterized by:

  • A bicyclic quinoxaline core with two nitrogen atoms.
  • A methyl ester group at the 2-position, enhancing lipophilicity and influencing pharmacokinetics.
  • (2S) stereochemistry, which may dictate enantioselective interactions in biological systems .

This compound’s structural complexity makes it a candidate for pharmacological studies, particularly in antimicrobial or cytotoxic applications.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

methyl 2-(7-bromo-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C11H11BrN2O3/c1-17-10(15)5-9-11(16)14-7-3-2-6(12)4-8(7)13-9/h2-4,9,13H,5H2,1H3,(H,14,16)

InChI Key

JLPRDUARBMPJMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method starts with the bromination of 3-oxo-1,2,3,4-tetrahydroquinoxaline using bromine in an organic solvent such as acetic acid. The resulting brominated intermediate is then reacted with methyl acetate in the presence of a base like sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted quinoxaline derivatives.

    Reduction: Formation of hydroxylated quinoxaline derivatives.

    Oxidation: Formation of quinoxaline derivatives with additional functional groups.

Scientific Research Applications

Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities of analogs:

Compound Name Substituents/Features Biological Activity/Properties Reference
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate 7-Br, (2S) configuration, methyl ester Potential antibacterial/cytotoxic activity*
7-Bromo-1H-quinoxalin-2-one 7-Br, ketone at position 3 Potent antibacterial activity
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Ethyl ester, no bromine Used in crystallography studies
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Amide group replacing ester Improved solubility, unknown bioactivity
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate Cyanomethyl group, ethyl ester Potential kinase inhibition applications

Key Differentiators

  • Bromine Substitution: The 7-bromo group in the target compound distinguishes it from non-halogenated analogs like ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Bromine enhances molecular weight (252.27 g/mol for similar brominated compounds) and may improve binding to hydrophobic biological targets .
  • Stereochemistry: The (2S) configuration could lead to enantioselective interactions, a feature absent in racemic mixtures like ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate .
  • Ester vs.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Estimated at ~294.13 g/mol (based on C₁₁H₁₁BrN₂O₃).
  • Solubility : The methyl ester group reduces polarity compared to carboxylic acid derivatives, likely improving lipid solubility.
  • Synthetic Routes: Similar to 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, synthesis may involve condensation of o-phenylenediamine with brominated dicarbonyl intermediates .

Research Implications and Gaps

  • Biological Activity: While 7-bromo-1H-quinoxalin-2-one exhibits antibacterial properties, the target compound’s ester group may modulate toxicity or bioavailability .
  • Crystallographic Data: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate’s crystal structure (intramolecular N–H⋯O hydrogen bonds) suggests similar packing behavior for the methyl analog .
  • Need for Experimental Validation : Direct studies on the target compound’s bioactivity, metabolic stability, and toxicity are required.

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